molecular formula C17H16N2O4S B2731454 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole CAS No. 325812-45-1

1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole

Cat. No. B2731454
CAS RN: 325812-45-1
M. Wt: 344.39
InChI Key: PNDKHZSITLEASB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 551.9±60.0 °C at 760 mmHg, and a flash point of 287.6±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . The compound also has a polar surface area of 67 Å2 .

Scientific Research Applications

Inhibition of Human Heart Chymase

A study by Niwata et al. (1997) synthesized derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, which show similarity to 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole. These compounds were evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The research indicated that specific structural modifications in these compounds enhanced their inhibitory activity, suggesting potential applications in heart disease treatment (Niwata et al., 1997).

Development of Fluorescent Molecular Probes

Diwu et al. (1997) explored the synthesis of fluorescent dyes incorporating a sulfonyl group, similar to the structure of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole. These compounds exhibited solvatochromic fluorescence, suggesting their potential as molecular probes in biological studies. The fluorescence varied with solvent polarity, indicating their utility in studying various biological processes (Diwu et al., 1997).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-14-8-9-15(23-2)16(12-14)24(20,21)19-11-10-18-17(19)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKHZSITLEASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole

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